5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-6-9(2-4-11(8)16(18)19)20-7-10-3-5-12(21-10)13(17)15-14/h2-6H,7,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHQPROQKSZKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159379 | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-79-8 | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 3-methyl-4-nitrophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted furan derivatives.
Scientific Research Applications
The compound 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide (CAS 832737-79-8) is an organic molecule with a range of potential applications in scientific research, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Medicinal Chemistry
This compound has garnered attention for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds containing furan and nitrophenyl moieties can exhibit significant antimicrobial effects. For instance, derivatives of furan have been shown to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The presence of the hydrazide functional group suggests potential anti-inflammatory activity, as hydrazides are often explored for their ability to modulate inflammatory pathways.
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Hydrazones : The carbohydrazide functional group can react with various aldehydes and ketones to form hydrazones, which are valuable intermediates in the synthesis of more complex molecules.
- Functionalization of Furan Rings : The furan ring can undergo various chemical transformations, allowing for the development of derivatives with tailored properties for specific applications.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The incorporation of furan-based compounds into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties.
- Dyes and Pigments : Due to its chromophoric properties, the compound may be explored as a dye or pigment in various applications, including textiles and coatings.
Case Study 1: Antimicrobial Activity
A study conducted on related furan derivatives demonstrated that modifications at the phenoxy position significantly affected their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This suggests that this compound could similarly exhibit potent antimicrobial properties when tested.
Case Study 2: Synthesis of Hydrazones
In a synthetic chemistry study, researchers successfully synthesized various hydrazones from carbohydrazides similar to this compound. These hydrazones displayed promising biological activity, indicating that derivatives of this compound could also yield biologically active compounds.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Development of new therapeutic agents |
| Organic Synthesis | Building block for hydrazone formation | Creation of complex organic molecules |
| Materials Science | Use in polymers and dyes | Enhanced material properties |
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenoxy group may play a role in its biological activity by interacting with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The biological and chemical behavior of carbohydrazides is heavily influenced by substituents on the phenoxy or aryl groups. Key comparisons include:
- 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide (): Substituents: 2-chloro and 5-nitro on phenoxy. The nitro group at position 5 (vs. 4 in the target compound) and chloro at position 2 (vs. methyl at 3) create distinct electronic environments. Chloro’s electron-withdrawing effect may enhance reactivity, while nitro’s position affects resonance stabilization.
- 5-(2-Chloro-5-methyl-phenoxymethyl)furan-2-carbohydrazide (): Substituents: 2-chloro and 5-methyl. Methyl at position 5 increases hydrophobicity.
N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) ():
- Substituents: 3-hydroxy and 4-methoxy.
- Hydroxy and methoxy groups are electron-donating, improving solubility via hydrogen bonding but reducing electrophilic reactivity compared to nitro-containing analogs.
- 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide (): Substituents: 2-methoxy and 4-propyl.
Physicochemical Properties
- Solubility : The methoxy-propyl derivative () exhibits moderate solubility (28.7 µg/mL), likely due to methoxy’s polarity. Nitro groups (e.g., in the target compound) may reduce solubility due to increased molecular weight and crystal packing .
- Thermal Stability: L1’s high melting point (183°C) suggests strong intermolecular hydrogen bonding, a feature less pronounced in nitro-substituted analogs .
Reactivity and Stability
- Isomerization : N'-(3-acetylhex-5-yn-2-ylidene)furan-2-carbohydrazide () undergoes isomerization under acidic conditions, highlighting the sensitivity of carbohydrazides to substituent arrangement. The target compound’s nitro group may stabilize specific conformations .
- Nitro Group Reactivity: Nitrofuran derivatives () decompose in methanolic media, suggesting that the target compound’s nitro group could similarly influence stability under specific conditions .
Biological Activity
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide, with the molecular formula C13H13N3O5, is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 3-methyl-4-nitrophenol under basic conditions, typically using potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction is conducted at elevated temperatures and subsequently purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. Various studies have evaluated its effectiveness against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating strong antibacterial activity .
- Biofilm Formation : It has been effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to hospital-acquired infections .
Anticancer Activity
The anticancer potential of this compound is under investigation, with preliminary results suggesting that it may interact with specific cellular pathways involved in cancer progression. The nitrophenoxy group is believed to play a crucial role in its biological interactions, possibly affecting cell signaling and proliferation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially leading to:
- Reactive Oxygen Species (ROS) Generation : Similar nitro compounds have been shown to generate ROS, which can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .
- Protein Binding : Reactive metabolites from nitro compounds may bind to proteins and DNA, leading to alterations in cellular function and gene expression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 5-[(4-Nitrophenoxy)methyl]furan-2-carbohydrazide | Lacks methyl substitution; different bioactivity |
| 5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide | Similar structure but varying antimicrobial effects |
| 5-[(3-Methyl-4-aminophenoxy)methyl]furan-2-carbohydrazide | Contains an amino group; potential for different interactions |
This comparison highlights the distinct properties conferred by the nitrophenoxy group in the target compound.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study evaluated the antibacterial efficacy of derivatives against Gram-positive and Gram-negative bacteria. The most active derivative exhibited significant bactericidal effects with low MIC values .
- Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans, with MIC values indicating moderate effectiveness .
- Toxicological Assessments : Toxicity studies related to similar nitro compounds suggest that while some derivatives may exhibit promising biological activities, they could also pose risks due to potential genotoxicity and adverse reactions upon prolonged exposure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution between furan-2-carbohydrazide derivatives and 3-methyl-4-nitrophenoxy precursors. Key steps include:
- Coupling Reactions : Use of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate ether bond formation .
- Hydrazide Functionalization : Condensation of hydrazide intermediates with aldehydes/ketones under reflux in ethanol, monitored by TLC .
- Optimization : Adjusting temperature (60–80°C), solvent choice, and stoichiometric ratios to improve yields (>70%) and purity. IR and NMR are critical for verifying intermediate structures .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its functional groups?
- Answer :
- IR Spectroscopy : Look for peaks at ~1670–1690 cm⁻¹ (C=O stretch of carbohydrazide) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
- ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons of nitro-substituted phenyl) and δ 6.5–7.5 ppm (furan ring protons). The hydrazide NH appears as a broad singlet near δ 11.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 330–350) confirm molecular weight, while fragmentation patterns validate substituent positions .
Q. How can researchers evaluate the compound’s preliminary biological activity, and what assays are recommended?
- Answer :
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Antioxidant Potential : DPPH radical scavenging assays to quantify free radical inhibition .
Advanced Research Questions
Q. What mechanistic insights explain the role of the 3-methyl-4-nitrophenoxy group in modulating reactivity or bioactivity?
- Answer :
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating nucleophilic attacks in synthetic intermediates .
- Steric Effects : The methyl group at position 3 influences conformational flexibility, potentially altering binding affinity in biological targets .
- Computational Support : DFT calculations (e.g., using B3LYP functionals) can model charge distribution and frontier molecular orbitals to predict reactivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are critical for analysis?
- Answer :
- Single-Crystal X-ray Diffraction : Resolves bond angles, torsion angles, and packing interactions. Use SHELXL for refinement and ORTEP-3 for visualization .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, which stabilize crystal lattices .
- Case Study : A related carbohydrazide derivative showed a planar furan ring with dihedral angles <5° relative to the phenyl group .
Q. What strategies address contradictions in biological data, such as varying IC₅₀ values across studies?
- Answer :
- Standardized Protocols : Control solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-HMF derivatives) to isolate substituent effects. For example, nitro groups enhance cytotoxicity but reduce solubility .
- Meta-Analysis : Cross-reference datasets from multiple assays (e.g., MTT vs. trypan blue exclusion) to validate trends .
Q. How can computational modeling predict intermolecular interactions or pharmacokinetic properties?
- Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosine kinase) and identify key residues (e.g., Lys123 hydrogen bonding) .
- ADME Prediction : SwissADME calculates logP (~2.5) and bioavailability scores, highlighting potential blood-brain barrier permeability .
- MD Simulations : GROMACS models stability in aqueous environments, revealing aggregation tendencies due to hydrophobic substituents .
Methodological Recommendations
- Synthetic Reproducibility : Always include inert atmosphere (N₂/Ar) for oxygen-sensitive steps .
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment .
- Ethical Reporting : Disclose negative results (e.g., failed crystallizations) to aid community troubleshooting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
